

# AT7867 dihydrochloride pharmacokinetics and bioavailability in mice

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *AT7867 dihydrochloride*

Cat. No.: *B605655*

[Get Quote](#)

## Application Notes and Protocols for AT7867 Dihydrochloride in Mice For Researchers, Scientists, and Drug Development Professionals

### Introduction

AT7867 is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B) and the downstream kinase p70 S6 kinase (p70S6K).<sup>[1]</sup> <sup>[2]</sup> The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently implicated in various cancers.<sup>[2]</sup> AT7867 has demonstrated the ability to inhibit the proliferation of a range of human cancer cell lines and suppress tumor growth in xenograft models.<sup>[1][2]</sup> It induces apoptosis in tumor cells both *in vitro* and *in vivo*.<sup>[1][2]</sup> These characteristics make AT7867 a compound of interest for preclinical and oncological research.

These application notes provide an overview of the available information on the use of **AT7867 dihydrochloride** in mice, with a focus on administration protocols and relevant signaling pathways.

## Pharmacokinetics and Bioavailability

Currently, there is a lack of publicly available, detailed quantitative pharmacokinetic data for **AT7867 dihydrochloride** in mice. Specific parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the curve (AUC), and absolute bioavailability have not been published in the reviewed literature.

However, studies have successfully used AT7867 in mice via both oral (p.o.) and intraperitoneal (i.p.) administration to achieve systemic exposure and demonstrate pharmacodynamic effects and antitumor activity.[\[1\]](#) The compound is described as an "oral inhibitor," suggesting it has some degree of oral bioavailability.[\[1\]](#)

Table 1: Summary of **AT7867 Dihydrochloride** Dosing in Mice from In Vivo Studies

| Parameter                | Details                                                                                                                                 | Source              |
|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Animal Model             | Athymic mice with PTEN-deficient U87MG human glioblastoma xenografts                                                                    | <a href="#">[1]</a> |
| Administration Routes    | Oral (p.o.), Intraperitoneal (i.p.)                                                                                                     | <a href="#">[1]</a> |
| Dosage (Oral)            | 90 mg/kg                                                                                                                                | <a href="#">[1]</a> |
| Dosage (Intraperitoneal) | 20 mg/kg                                                                                                                                | <a href="#">[1]</a> |
| Observed Effects         | Inhibition of phosphorylation of downstream substrates of AKT and p70S6K, induction of apoptosis, and inhibition of human tumor growth. | <a href="#">[1]</a> |

## Experimental Protocols

The following are generalized protocols for the oral and intraperitoneal administration of **AT7867 dihydrochloride** to mice, based on common laboratory practices and information from preclinical studies. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and the specific formulation of the compound.

## Protocol 1: Oral Administration of AT7867 via Gavage

Objective: To administer a precise dose of **AT7867 dihydrochloride** directly into the stomach of a mouse.

Materials:

- **AT7867 dihydrochloride**
- Appropriate vehicle (e.g., sterile water, saline, or a specific formulation buffer)
- Vortex mixer or sonicator
- Adjustable micropipettes and sterile tips
- Animal balance
- Oral gavage needles (flexible or rigid, appropriate size for mice, e.g., 20-22 gauge)
- Syringes (e.g., 1 mL)
- Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

- Preparation of Dosing Solution:
  - Calculate the required amount of AT7867 and vehicle based on the desired dose (e.g., 90 mg/kg) and the body weight of the mice.
  - Prepare the dosing solution by dissolving **AT7867 dihydrochloride** in the chosen vehicle. Ensure complete dissolution, using a vortex mixer or sonicator if necessary. The final formulation should be sterile.
- Animal Preparation:
  - Weigh each mouse accurately on the day of dosing to calculate the precise volume to be administered.

- Properly restrain the mouse to ensure its safety and the accuracy of the administration.
- Administration:
  - Attach the gavage needle to the syringe filled with the dosing solution.
  - Gently insert the gavage needle into the mouse's esophagus and advance it into the stomach.
  - Slowly dispense the calculated volume of the AT7867 solution.
  - Carefully withdraw the gavage needle.
- Post-Administration Monitoring:
  - Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

## Protocol 2: Intraperitoneal (i.p.) Injection of AT7867

Objective: To administer **AT7867 dihydrochloride** into the peritoneal cavity of a mouse for systemic absorption.

Materials:

- **AT7867 dihydrochloride**
- Sterile vehicle (e.g., sterile saline or PBS)
- Vortex mixer or sonicator
- Adjustable micropipettes and sterile tips
- Animal balance
- Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
- 70% ethanol for disinfection

- PPE: lab coat, gloves, eye protection

**Procedure:**

- Preparation of Dosing Solution:
  - Prepare the AT7867 dosing solution in a sterile vehicle as described in the oral administration protocol. Ensure the solution is sterile.
- Animal Preparation:
  - Weigh each mouse to determine the correct injection volume based on the desired dose (e.g., 20 mg/kg).
  - Properly restrain the mouse, exposing the abdominal area.
- Injection:
  - Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
  - Disinfect the injection site with 70% ethanol.
  - Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
  - Gently aspirate to ensure no fluid or blood is drawn, which would indicate incorrect placement.
  - Slowly inject the calculated volume of the AT7867 solution.
- Post-Injection Monitoring:
  - Return the mouse to its cage and observe for any adverse reactions at the injection site or signs of systemic toxicity.

## Visualizations

## Experimental Workflow

The following diagram illustrates a typical workflow for an *in vivo* efficacy study using AT7867 in a xenograft mouse model.

[Click to download full resolution via product page](#)

*In vivo* efficacy study workflow for AT7867 in a xenograft mouse model.

## Signaling Pathway

The diagram below illustrates the mechanism of action of AT7867, showing its inhibitory effects on the AKT/p70S6K signaling pathway.



[Click to download full resolution via product page](#)

*AT7867 inhibits the AKT/p70S6K signaling pathway.*

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AT7867 dihydrochloride pharmacokinetics and bioavailability in mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605655#at7867-dihydrochloride-pharmacokinetics-and-bioavailability-in-mice]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)